1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid
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Overview
Description
1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid is a compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction, followed by the construction of the pyrimidine ring via condensation reactions. The azetidine ring is then introduced through a ring-closing reaction. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyrimidine rings allow the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of signaling pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar bioactivity.
Pyrimidine derivatives: Compounds with pyrimidine rings are widely studied for their therapeutic potential.
Azetidine derivatives: These compounds are known for their unique ring structure and diverse chemical reactivity
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c17-10(18)7-2-15(3-7)8-1-9(13-5-12-8)16-6-11-4-14-16/h1,4-7H,2-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLATQNZGLDLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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